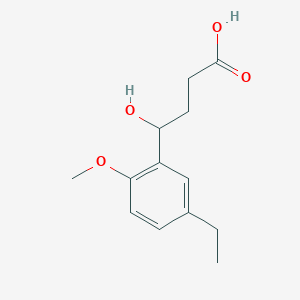
2,2'-Bipyridine-6,6'-dicarboxylic acid
Descripción general
Descripción
2,2’-Bipyridine-6,6’-dicarboxylic Acid is a chemical compound with the molecular formula C12H8N2O4 . It is a white to almost white crystalline powder . The compound has a molecular weight of 244.21 g/mol .
Synthesis Analysis
The synthesis of 2,2’-Bipyridine-6,6’-dicarboxylic acid and its derivatives has been described in several studies . For instance, one study reported the reaction of 2,2’-bipyridine-5,5’-dicarboxylic acid with the appropriate metal salt in water to provide mononuclear complexes .Molecular Structure Analysis
The molecular structure of 2,2’-Bipyridine-6,6’-dicarboxylic acid is characterized by the presence of two pyridine rings connected at the 2 and 2’ positions . The carboxylic acid groups are located at the 6 and 6’ positions .Chemical Reactions Analysis
The compound has been used in various chemical reactions. For example, it has been used to prepare copper(I) complexes for use in copper-based dye-sensitized solar cells . Another study reported the reaction of 2,2’-bipyridine-5,5’-dicarboxylic acid with metal salts to form mononuclear complexes .Physical And Chemical Properties Analysis
2,2’-Bipyridine-6,6’-dicarboxylic Acid has a melting point of 288°C . .Aplicaciones Científicas De Investigación
Extraction of Minor Actinides from Radioactive Waste
2,2’-Bipyridine-6,6’-dicarboxylic acid: diamides have been studied for their potential in extracting minor actinides from highly acidic radioactive waste . Theoretical evaluations using density functional theory suggest that these compounds have a promising affinity to metal ions, which is crucial for the separation and recovery of valuable or hazardous components from nuclear waste.
Metal-Organic Frameworks (MOFs)
This compound serves as a key organic linker in the synthesis of 3D metal-organic frameworks . MOFs have a wide range of applications, including gas storage, separation, and catalysis. The dicarboxylic acid groups in 2,2’-Bipyridine-6,6’-dicarboxylic acid provide anchoring points for metal ions, forming stable and porous structures that can be used in carbon dioxide reduction and organic photocatalysis .
Organic Photocatalysis
The conjugated system within 2,2’-Bipyridine-6,6’-dicarboxylic acid makes it an ideal candidate for use in photochemical devices . It can act as a sensitizer or a component in photocatalytic systems, contributing to the development of new materials for organic transformations driven by light .
Water Oxidation Catalysts
In the field of water oxidation, a crucial reaction for artificial photosynthesis, 2,2’-Bipyridine-6,6’-dicarboxylic acid derivatives have been employed as ligands for ruthenium-based catalysts. These catalysts play a significant role in the conversion of water into oxygen, a reaction that stores solar energy in chemical bonds .
Antioxidants
The structural properties of 2,2’-Bipyridine-6,6’-dicarboxylic acid allow it to interact with reactive oxygen species, potentially serving as an antioxidant. This application is particularly relevant in the context of biological systems and materials science, where oxidative stress can lead to damage and degradation .
Energy Storage Materials
2,2’-Bipyridine-6,6’-dicarboxylic acid: has been explored as an anode material for lithium-ion and sodium-ion batteries . Its highly ordered stacking structure, imposed by hydrogen bonding, shows high specific capacity, good cycle stability, and remarkable rate performance, making it a promising material for next-generation energy storage solutions .
Safety And Hazards
Direcciones Futuras
The compound has shown promise in various applications, including its use as an extracting agent for the isolation of minor actinides from highly acidic radioactive waste . It has also been used in the synthesis of copper(I) complexes for use in copper-based dye-sensitized solar cells . Future research may focus on exploring these and other potential applications of the compound .
Propiedades
IUPAC Name |
6-(6-carboxypyridin-2-yl)pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O4/c15-11(16)9-5-1-3-7(13-9)8-4-2-6-10(14-8)12(17)18/h1-6H,(H,15,16)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DASAXWLMIWDYLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)C(=O)O)C2=NC(=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40433318 | |
| Record name | 2,2'-BIPYRIDINE-6,6'-DICARBOXYLIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40433318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2'-Bipyridine-6,6'-dicarboxylic acid | |
CAS RN |
4479-74-7 | |
| Record name | 2,2'-BIPYRIDINE-6,6'-DICARBOXYLIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40433318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2'-Bipyridine-6,6'-dicarboxylic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 2,2'-Bipyridine-6,6'-dicarboxylic acid?
A1: The molecular formula of H2bda is C12H8N2O4, and its molecular weight is 244.20 g/mol.
Q2: What spectroscopic techniques are commonly used to characterize H2bda and its metal complexes?
A2: Common spectroscopic techniques include:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides information about the structure and dynamics of H2bda and its complexes. [, , , ]
- Infrared (IR) Spectroscopy: Identifies functional groups and characterizes metal-ligand bonding. [, , ]
- UV-Vis Spectroscopy: Investigates electronic transitions and provides insights into the coordination environment of metal centers. [, , , , ]
- Mass Spectrometry: Determines the molecular weight and analyzes fragmentation patterns of complexes. [, ]
- X-ray crystallography: Provides detailed three-dimensional structural information for crystalline complexes. [, , , , , , ]
Q3: What is the solubility of H2bda in common solvents?
A3: H2bda exhibits limited solubility in water but dissolves readily in polar organic solvents like methanol, ethanol, dimethylformamide (DMF), and dimethylsulfoxide (DMSO).
Q4: Are there strategies to enhance the water solubility of H2bda-based complexes?
A4: Yes, introducing hydrophilic substituents on the bipyridine ring or employing appropriate counterions can increase water solubility. For example, using sulfonate groups (-SO3-) on the pyridine rings led to amphiphilic Ru-bda water oxidation catalysts with good water solubility. []
Q5: What is the prominent catalytic application of H2bda-based metal complexes?
A5: H2bda-based metal complexes, particularly those of ruthenium, have garnered significant attention as catalysts for water oxidation, a crucial half-reaction in artificial photosynthesis. [, , , , , , , ]
Q6: How does the structure of the axial ligands in Ru-bda complexes influence water oxidation activity?
A6: Axial ligands play a critical role in modulating the catalytic performance of Ru-bda water oxidation catalysts. Studies have shown that:
- Electron-withdrawing substituents on the axial ligands generally enhance catalytic activity by increasing the electrophilicity of the Ru center and facilitating electron transfer processes. [, , , ]
- Noncovalent interactions, such as π-π stacking and hydrogen bonding, between axial ligands can stabilize key transition states in the catalytic cycle, leading to lower activation barriers and faster reaction rates. [, , ]
- Hydrophobic axial ligands can promote the formation of catalyst dimers, which are believed to be crucial intermediates in the bimolecular O-O bond formation pathway. []
Q7: Are there alternative catalytic applications for H2bda complexes beyond water oxidation?
A7: While water oxidation remains a primary focus, H2bda complexes have also demonstrated potential in other catalytic transformations, including the Strecker reaction for synthesizing α-amino acids. []
Q8: How is computational chemistry employed in H2bda research?
A8: Computational methods, primarily density functional theory (DFT) calculations, are invaluable tools for:
- Elucidating reaction mechanisms: DFT calculations can provide detailed insights into the individual steps involved in catalytic cycles, including transition state structures and energy barriers. [, , ]
- Rationalizing structure-activity relationships: Computational studies can help establish correlations between the electronic and structural properties of H2bda complexes and their catalytic performance. [, , ]
- Predicting the properties of new catalysts: DFT calculations can be used to screen potential catalyst candidates and guide synthetic efforts toward more efficient systems. [, ]
Q9: How do modifications to the H2bda scaffold itself impact the properties of the resulting complexes?
A9: * Electronic effects: Introducing electron-donating or electron-withdrawing groups on the bipyridine ring can influence the electron density at the metal center, thereby affecting redox potentials and catalytic activity. [, ]* Steric effects: Bulky substituents can impact the accessibility of the metal center for substrate binding and influence the catalyst's selectivity for specific reactions. []* Coordination geometry: Modifications to the H2bda framework can alter the preferred coordination geometry of the metal center, potentially leading to different catalytic pathways or product distributions. []
Q10: What are the typical challenges regarding the stability of Ru-bda water oxidation catalysts?
A10: A major challenge is the oxidative degradation of the bda2- ligand during water oxidation, particularly at the carboxylate groups. This degradation can lead to catalyst deactivation and limit the overall turnover numbers achievable. [, ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-hydroxy-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid](/img/structure/B1336333.png)

![5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde](/img/structure/B1336340.png)







![5-[(3-Fluorophenyl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1336363.png)
![N-Bicyclo[2.2.1]hept-2-YL-2-chloroacetamide](/img/structure/B1336364.png)
![4-Oxo-4-p-tolyl-2-[1,2,4]triazol-1-yl-butyric acid](/img/structure/B1336367.png)